molecular formula C25H30N6O B607278 EHop-016

EHop-016

Katalognummer: B607278
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: AFTZZRFCMOAFCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EHop-016 (N4-(9-ethyl-9H-carbazol-3-yl)-N2-[3-(morpholin-4-yl)propyl]pyrimidine-2,4-diamine) is a small-molecule inhibitor targeting Rac GTPases, specifically Rac1 and Rac2. With a molecular weight of 430.55 and CAS number 1380432-32-5, it exhibits an IC50 of 1.1 µM for Rac1 inhibition in metastatic MDA-MB-435 breast cancer cells . This compound disrupts Rac-GEF (guanine nucleotide exchange factor) interactions, particularly with Vav2, thereby inhibiting downstream effectors like PAK1 (p21-activated kinase 1), lamellipodia formation, and cancer cell migration . In vivo studies demonstrate its efficacy in reducing mammary tumor growth (by ~80%) and metastasis in nude mouse models at 25 mg/kg, without significant toxicity .

Vorbereitungsmethoden

Synthetic Route and Reaction Mechanism

The synthesis of EHop-016 follows a sequential nucleophilic aromatic substitution pathway, enabling precise control over functional group incorporation. The process, derived from modifications of the NSC23766 scaffold, optimizes steric and electronic interactions to enhance Rac-binding affinity .

Step 1: Formation of the Intermediate Chloropyrimidine-Carbazole Adduct

The initial step involves the reaction of 2,4-dichloropyrimidine with 9-ethyl-9H-carbazol-3-amine under basic conditions. This nucleophilic substitution replaces the chlorine atom at the 4-position of the pyrimidine ring, yielding (2-chloropyrimidin-4-yl)-(9-ethyl-9H-carbazol-3-yl)-amine (Intermediate 1). The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–100°C) for 12–24 hours .

Key Data:

  • Yield: 53%

  • Purity: >95% (confirmed by TLC and GC/MS)

  • Characterization:

    • 1H NMR (DMSO-d6): δ 8.45 (d, J=5.7 Hz, 1H, pyrimidine-H), 7.85–7.10 (m, 8H, carbazole-H) .

    • GC/MS: m/z 351 [M+H]+ .

Step 2: Morpholinopropylamine Substitution

Intermediate 1 undergoes a second nucleophilic substitution with 3-morpholinopropylamine, targeting the remaining chlorine at the 2-position of the pyrimidine ring. This step is performed in tetrahydrofuran (THF) or dichloromethane (DCM) with a catalytic amount of triethylamine, yielding the final product, this compound .

Key Data:

  • Yield: 93%

  • Purity: 99.43% (HPLC)

  • Characterization:

    • 1H NMR (DMSO-d6): δ 1.31 (t, J=7.0 Hz, 3H, CH2CH3), 2.32–2.34 (m, 10H, morpholine and propyl-H), 4.42 (q, J=7.0 Hz, 2H, CH2CH3), 5.98 (d, J=5.7 Hz, 1H, pyrimidine-H) .

    • Molecular Formula: C25H30N6O .

Table 1: Synthetic Summary of this compound

StepReagentsConditionsYieldPurity
12,4-Dichloropyrimidine, 9-ethyl-9H-carbazol-3-amineDMF, 80°C, 24 h53%>95%
2Intermediate 1, 3-morpholinopropylamineTHF, Et3N, rt, 12 h93%99.43%

Reaction Optimization and Solvent Selection

The choice of solvent and base significantly impacts reaction efficiency. In Step 1, DMF facilitates high-temperature reactions without intermediate decomposition, while THF in Step 2 ensures compatibility with moisture-sensitive reagents. Triethylamine neutralizes HCl byproducts, preventing protonation of the amine nucleophile .

Critical Factors:

  • Temperature Control: Excessive heat in Step 1 (>100°C) leads to carbazole decomposition.

  • Stoichiometry: A 1.2:1 molar ratio of 3-morpholinopropylamine to Intermediate 1 minimizes side reactions .

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure batch consistency and structural fidelity.

Chromatographic Methods

  • TLC: Rf = 0.34 (9:1 CH2Cl2:MeOH) .

  • HPLC: Retention time = 12.4 min (C18 column, 70:30 H2O:ACN) .

Spectroscopic Validation

  • NMR Spectroscopy: Full assignment of aromatic and aliphatic protons confirms regioselectivity .

  • Mass Spectrometry: ESI-MS m/z 430.55 [M+H]+ correlates with the molecular formula C25H30N6O .

Table 2: Analytical Data for this compound

TechniqueParametersResults
1H NMR400 MHz, DMSO-d6δ 1.31 (CH2CH3), 4.42 (CH2CH3), 5.98 (pyrimidine-H)
GC/MSElectron ionizationm/z 430.55 [M+H]+
HPLCC18, 254 nmPurity ≥99.43%

Scale-Up Considerations and Industrial Feasibility

While lab-scale synthesis achieves high yields, industrial production requires addressing:

  • Solvent Recovery: DMF and THF are recycled via distillation.

  • Cost Efficiency: 3-Morpholinopropylamine accounts for 60% of raw material costs, necessitating bulk procurement .

Table 3: Cost Analysis of Key Reagents

ReagentPrice (EUR/g)Source
9-Ethyl-9H-carbazol-3-amine45.20Fisher Scientific
3-Morpholinopropylamine22.80Sigma-Aldrich

Comparative Analysis with Analogous Rac Inhibitors

This compound exhibits superior potency (IC50 = 1.1 μM) compared to NSC23766 (IC50 = 100 μM) due to enhanced hydrophobic interactions with Rac’s GEF-binding domain . Molecular docking studies reveal that the carbazole moiety occupies a hydrophobic cleft near Rac1’s Switch II region, while the morpholinopropyl chain stabilizes the complex via van der Waals contacts .

Challenges and Limitations

  • Moderate Intermediate Yield: Step 1’s 53% yield necessitates optimization via catalyst screening (e.g., Pd-mediated couplings).

  • Storage Stability: this compound degrades at room temperature (>1 month), requiring storage at -20°C .

Analyse Chemischer Reaktionen

Reaktionstypen: EHop-016 geht hauptsächlich Interaktionen mit Proteinen ein, anstatt mit traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es hemmt spezifisch die Wechselwirkung zwischen Rac-GTPasen und ihren Guanin-Nukleotid-Austauschfaktoren .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Pyrimidinderivate, Carbazolverbindungen und Morpholin. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dimethylsulfoxid und Reinigungsschritte, um eine hohe Reinheit zu erreichen .

Hauptprodukte: Das Hauptprodukt der Synthese ist this compound selbst, das durch seine Fähigkeit gekennzeichnet ist, die Rac1- und Rac3-GTPase-Aktivität mit hoher Spezifität zu hemmen .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure : EHop-016 is identified chemically as N4-(9-ethyl-9H-carbazol-3-yl)-N2-(3-morpholin-4-yl-propyl)-pyrimidine-2,4-diamine. It exhibits a high degree of purity (≥98%) and an IC50 value of approximately 1 μM, making it a potent inhibitor of Rac activity .

Mechanism : this compound functions by blocking the interaction between Rac and guanine nucleotide exchange factors (GEFs), specifically Vav2. This inhibition disrupts Rac's role in promoting cell migration and invasion, critical steps in cancer metastasis. Additionally, at higher concentrations (around 10 μM), this compound also inhibits Cdc42, another GTPase involved in cell signaling .

Scientific Research Applications

This compound has been extensively studied for its applications in various cancer types, particularly breast cancer. Below are key areas of research:

Inhibition of Cancer Metastasis

This compound has demonstrated significant efficacy in reducing the migration and invasion of metastatic cancer cells. In vitro studies using MDA-MB-435 and MDA-MB-231 breast cancer cell lines showed that this compound effectively decreases Rac activity, leading to reduced lamellipodia formation and inhibited cell migration .

Tumor Growth Suppression

In vivo experiments using nude mouse models have illustrated that this compound not only inhibits tumor growth but also reduces metastasis. This suggests its potential as a therapeutic agent in managing advanced breast cancer .

Impact on Viral Infections

Recent studies have indicated that this compound may also play a role in antiviral applications. It has been shown to suppress herpes simplex virus replication by inhibiting Rac1 activity, which is essential for viral entry and replication . This opens avenues for exploring this compound's utility beyond oncology.

Case Studies

The following case studies highlight the effectiveness of this compound in various experimental settings:

Study Objective Findings
Castillo-Pichardo et al., 2014To evaluate the antitumor effects of this compound in vivoThis compound significantly inhibited mammary tumor growth and metastasis in mouse models .
PMC Article, 2013Assess the mechanism of action against metastatic breast cancerConfirmed that this compound reduces Rac activity and subsequently inhibits cell migration .
J-Stage Study, 2024Investigate antiviral properties against HSVDemonstrated that this compound reduces HSV replication by inhibiting Rac1 .

Wirkmechanismus

EHop-016 exerts its effects by specifically inhibiting the interaction between Rac GTPases and their guanine nucleotide exchange factors. This inhibition prevents the activation of Rac, leading to a decrease in downstream signaling pathways such as p21-activated kinase 1 activity. As a result, this compound effectively reduces cell migration and invasion, making it a promising candidate for anti-metastatic therapies .

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Comparisons

NSC23766

  • Structure : A pyrimidine derivative lacking the carbazole group present in EHop-014.
  • Mechanism : Inhibits Rac1 by blocking Tiam1- and Trio-mediated Rac activation.
  • Activity : IC50 = 95 µM in MDA-MB-435 cells, making EHop-016 100-fold more potent .

Compound 11b (Carbazole Derivative)

  • Structure : Retains this compound’s carbazole group but replaces the pyrimidine core with a pyridine ring, enabling a "U-shaped" conformation for tighter Rac1 binding .
  • Activity :
    • Rac1 inhibition: 55% at 250 nM (IC50 ~0.275 µM), 4X more potent than this compound .
    • Anti-migratory effect: 34% inhibition in MDA-MB-231 cells, comparable to this compound (33%) .
    • Cytotoxicity: GI50 >50 µM (vs. This compound’s 14–15 µM), indicating reduced toxicity .

MBQ-167

  • Mechanism : Dual Rac/Cdc42 inhibitor targeting guanine nucleotide association .
  • Activity : Inhibits Rac and Cdc42 at lower concentrations (IC50 ~0.1 µM) but lacks carbazole-based structural motifs .
  • In Vivo : Reduces metastasis in breast cancer models but shows overlapping immune cell effects (e.g., macrophage migration inhibition) .

Pharmacological Profiles

Compound Target(s) IC50 (Rac1) Selectivity (≤5 µM) Key Advantages Limitations
This compound Rac1/Rac3 1.1 µM Rac1/Rac3-specific High potency, in vivo efficacy Inhibits Cdc42 at >10 µM
NSC23766 Rac1 95 µM Low specificity Well-characterized Low potency, off-target effects
Compound 11b Rac1 ~0.275 µM Rac1-specific 4X higher potency, lower toxicity Limited in vivo data
MBQ-167 Rac/Cdc42 0.1 µM Dual inhibition Broader GTPase targeting Potential immune modulation

Functional Comparisons

  • Anti-Migratory Effects :

    • This compound reduces MDA-MB-231 cell migration by 33% at 10 µM .
    • Compound 11b achieves 34% inhibition at 10 µM with minimal cytotoxicity .
    • NSC23766 requires >50 µM for comparable effects .
  • Downstream Signaling :

    • This compound inhibits PAK1 by ~60% at 2 µM, suppressing lamellipodia formation .
    • Compound 11b mimics this effect but at lower concentrations (250 nM) .
  • Toxicity Profiles: this compound reduces viability of non-tumoral MCF-10A cells by 50% at 10 µM .

Clinical and Preclinical Relevance

  • This compound: Validated in nude mouse models for breast cancer and leukemia . Synergizes with daunorubicin (DNR) in AML models, enhancing apoptosis .
  • Compound 11b : Preclinical promise as a molecular probe for migration studies but lacks in vivo validation .
  • MBQ-167 : Effective in reducing tumor microenvironment interactions but may require combination therapies .

Biologische Aktivität

EHop-016 is a novel small molecule inhibitor specifically targeting the Rho GTPase Rac, which plays a crucial role in cancer cell migration and metastasis. This compound was developed to enhance the inhibition of Rac activity compared to its predecessor, NSC23766, which was found to be ineffective in aggressive cancer cell lines.

This compound functions by blocking the interaction between Rac and its guanine nucleotide exchange factor (GEF), Vav2. This interaction is critical for the activation of Rac, which is often overexpressed in metastatic cancers. The inhibition of Rac activity leads to reduced cell migration and invasion, making this compound a promising candidate for cancer therapy.

Key Findings

  • Inhibition Potency :
    • This compound exhibits an IC50 value of approximately 1.1 μM, which is about 100 times more potent than NSC23766 in inhibiting Rac activity in metastatic breast cancer cells (MDA-MB-435) .
  • Selectivity :
    • The compound shows selectivity for Rac1 and Rac3 over Cdc42 at lower concentrations (≤5 μM). However, at higher concentrations (≥10 μM), it also inhibits Cdc42 activity .
  • Impact on Cell Viability :
    • At concentrations below 5 μM, this compound does not significantly affect the viability of non-cancerous mammary epithelial cells (MCF-10A), while it reduces the viability of MDA-MB-435 cells by only 20% .
  • Downstream Effects :
    • This compound inhibits downstream signaling pathways associated with Rac, particularly affecting p21-activated kinase (PAK1) activity and lamellipodia formation, which are essential for cell motility .

Research Studies and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Key Studies on this compound

Study ReferenceCell Lines UsedIC50 (μM)Main Findings
MDA-MB-4351.1Effective inhibition of Rac activity; reduced migration
MDA-MB-2311.1Inhibited Rac activation and cell viability
MDA-MB-435 & MCF-10A<5Selective inhibition without affecting non-cancerous cells
Mouse models25 mg/kgReduced tumor growth and metastasis

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a bioavailability of approximately 30% when administered orally or intraperitoneally, with an average half-life of about 4.5 hours. This suggests that this compound could be effectively utilized as a therapeutic agent in clinical settings for treating metastatic cancers .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of EHop-016 in inhibiting Rac GTPase activity?

this compound specifically targets Rac1 and Rac3 GTPases by disrupting Vav2-mediated Rac activation, thereby inhibiting downstream effectors like PAK1 (p21-activated kinase). This inhibition suppresses Rac-directed lamellipodia formation and cell migration in metastatic cancer models. Methodologically, this is validated using pull-down assays for Rac-GTP levels, immunofluorescence for actin cytoskeleton changes, and wound-healing assays to quantify migration inhibition .

Q. How can researchers confirm this compound’s target specificity in experimental settings?

To verify specificity, employ comparative assays with related GTPases (e.g., Cdc42, RhoA). For example:

  • Use G-LISA activation kits to measure Rac1 vs. Cdc42 activity post-treatment.
  • Combine genetic knockdown (siRNA for Rac1/Rac3) with pharmacological inhibition to assess redundancy.
  • Validate via structural analysis (e.g., molecular docking studies) to confirm binding to Rac’s switch region .

Q. What are the recommended in vitro and in vivo dosing protocols for this compound?

  • In vitro : Use 1–10 µM in cell culture (e.g., MDA-MB-231, MDA-MB-435) for 24–48 hours. Solubilize in DMSO (≤0.1% final concentration) with controls for solvent effects .
  • In vivo : Administer intraperitoneally at 10–40 mg/kg in murine models. Pharmacokinetic studies recommend UPLC/MS/MS for plasma concentration monitoring, with an LLOQ of 5 ng/mL and extraction using 100% ACN to optimize recovery .

Q. How should researchers address discrepancies in this compound’s effects across cell lines?

  • Perform dose-response curves to identify cell line-specific IC50 values.
  • Validate Rac activation status in each model using GTPase activity assays.
  • Control for off-target effects at higher concentrations (≥10 µM) by co-treating with Cdc42 inhibitors (e.g., MBQ-167) to isolate Rac-specific pathways .

Advanced Research Questions

Q. What experimental strategies optimize this compound’s efficacy in combinatorial therapy?

  • Pair this compound with Cdc42 inhibitors (e.g., MBQ-167) to simultaneously block Rac/Cdc42-driven metastasis.
  • Use syngeneic mouse models to evaluate immune modulation, as this compound reduces tumor-associated macrophages and IL-6 levels, enhancing checkpoint inhibitor responses .
  • Employ pharmacokinetic modeling to synchronize dosing intervals and avoid metabolic interference .

Q. How can researchers resolve contradictions in this compound’s inhibitory effects on RhoA vs. Rac?

  • At low concentrations (≤5 µM), this compound selectively inhibits Rac, but at ≥10 µM, it may paradoxically increase RhoA activity. To mitigate:

  • Use RhoA-specific inhibitors (e.g., Y-27632) in tandem.
  • Monitor cross-talk via FRET-based biosensors for real-time GTPase activity tracking .

Q. What methodologies ensure reproducibility in this compound’s pharmacokinetic studies?

  • Standardize sample preparation: Use heparin or citrate anticoagulants (no significant recovery differences) and avoid MeOH + formic acid, which reduces extraction efficiency.
  • Implement autosampler wash protocols (5X syringe/needle rinses) to minimize carryover during UPLC/MS/MS runs .

Q. How can this compound’s translational potential be evaluated in non-cancer models (e.g., antifungal applications)?

  • Adapt fungal infection models (e.g., Trichophyton rubrum) to test this compound’s inhibition of dermatophyte Cdc42/Rac.
  • Quantify hyphal elongation via microscopy and correlate with GTPase activity using qRT-PCR for downstream effectors (e.g., PAK1) .

Q. Methodological Guidelines

Q. What controls are critical when designing this compound experiments?

  • Include vehicle controls (DMSO) and positive/negative controls for GTPase activity (e.g., NSC-23766 for Rac, EHT-1864 for broad GTPase inhibition).
  • Validate antibody specificity in Western blots using Rac1/Rac3 knockout cell lines .

Q. How should researchers document this compound experiments for peer review?

  • Follow Beilstein Journal guidelines:
  • Report synthesis and characterization data for ≤5 compounds in the main text; others in supplementary materials.
  • Cite original references for known compounds and provide NMR/HRMS data for novel derivatives .

Eigenschaften

IUPAC Name

4-N-(9-ethylcarbazol-3-yl)-2-N-(3-morpholin-4-ylpropyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-2-31-22-7-4-3-6-20(22)21-18-19(8-9-23(21)31)28-24-10-12-27-25(29-24)26-11-5-13-30-14-16-32-17-15-30/h3-4,6-10,12,18H,2,5,11,13-17H2,1H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTZZRFCMOAFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC3=NC(=NC=C3)NCCCN4CCOCC4)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.